REACTION_CXSMILES
|
[N:1]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][N:12]=3)[C:7](=[O:15])[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.S1C=C[CH-]OS1>C(O)C>[OH:15][C:7]1[C:6]([OH:16])=[C:5]2[C:14]([N:1]=[CH:2][CH:3]=[CH:4]2)=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[N:12]2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2C(C(C3=CC=CN=C3C12)=O)=O
|
Name
|
dithioxamide
|
Quantity
|
0.691 g
|
Type
|
reactant
|
Smiles
|
S1SO[CH-]C=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating in an atmosphere of air for 13 hours
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
FILTRATION
|
Details
|
subjected to a suction filtration
|
Type
|
CUSTOM
|
Details
|
obtaining powders
|
Type
|
CUSTOM
|
Details
|
For removing substances
|
Type
|
WASH
|
Details
|
the powders were washed with 100 ml of chloroform at room temperature
|
Type
|
FILTRATION
|
Details
|
followed by a suction filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CC=NC2=C2N=CC=CC2=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.759 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |